An In-depth Technical Guide to the Chemical Properties of Allyl Phenyl Carbonate
An In-depth Technical Guide to the Chemical Properties of Allyl Phenyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl phenyl carbonate is a versatile organic compound utilized in a variety of synthetic applications, ranging from polymer chemistry to the introduction of protecting groups in the synthesis of complex molecules. Its unique chemical structure, featuring both an allyl and a phenyl group attached to a carbonate functionality, imparts a distinct reactivity profile that makes it a valuable tool for chemical researchers. This guide provides a comprehensive overview of the chemical and physical properties of allyl phenyl carbonate, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity.
Chemical and Physical Properties
The fundamental physicochemical properties of allyl phenyl carbonate are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₀O₃ | |
| Molecular Weight | 178.18 g/mol | |
| Appearance | Colorless to yellow liquid | |
| Density | 1.096 g/mL at 25 °C | |
| Boiling Point | 67-70 °C at 0.3 mmHg | |
| Refractive Index (n20/D) | 1.4990 | |
| Flash Point | >110 °C (>230 °F) | |
| Vapor Pressure | 0.0195 mmHg at 25°C | |
| LogP | 2.388 | |
| Polar Surface Area (PSA) | 35.53 Ų | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 5 | |
| CAS Number | 16308-68-2 |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of allyl phenyl carbonate. Key spectroscopic data are available through various chemical databases.
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.
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Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups, such as the carbonate C=O stretch and the C=C stretch of the allyl and phenyl groups.
Experimental Protocols
Synthesis of Allyl Phenyl Carbonate
A common method for the synthesis of allyl phenyl carbonate involves the reaction of phenyl chloroformate with allyl alcohol in the presence of a base to neutralize the hydrochloric acid byproduct.
Materials:
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Phenyl chloroformate
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Allyl alcohol
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Pyridine (or other suitable base, e.g., triethylamine)
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Anhydrous diethyl ether (or other suitable solvent)
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Saturated aqueous sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Rotary evaporator
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Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, magnetic stirrer)
Procedure:
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To a stirred solution of allyl alcohol (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous diethyl ether at 0 °C, slowly add phenyl chloroformate (1.0 equivalent) via a dropping funnel.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding water.
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Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by vacuum distillation to yield pure allyl phenyl carbonate.
Determination of Physical Properties
Boiling Point:
The boiling point is determined under reduced pressure using a vacuum distillation apparatus. The pressure is monitored with a manometer, and the temperature at which the liquid actively boils and condenses is recorded.
Density:
The density is measured at 25 °C using a pycnometer. The pycnometer is first weighed empty, then filled with distilled water to determine its volume, and finally filled with allyl phenyl carbonate. The density is calculated from the mass and volume.
Refractive Index:
The refractive index is measured at 20 °C using an Abbe refractometer. A drop of the sample is placed on the prism, and the refractive index (n_D) is read directly from the instrument.
Reactivity and Applications
Allyl phenyl carbonate is a valuable reagent in organic synthesis, primarily utilized for its reactivity at the allylic and carbonate positions.
Palladium-Catalyzed Reactions
The allyl group of allyl phenyl carbonate can participate in various palladium-catalyzed reactions. A prominent application is in the Tsuji-Trost allylation, where the allyl group is transferred to a nucleophile. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
Caption: Palladium-catalyzed allylic alkylation workflow.
Use as a Protecting Group
The allyloxycarbonyl (Alloc) group, introduced using allyl phenyl carbonate, is a widely used protecting group for amines. It is stable under a variety of reaction conditions but can be selectively removed under mild conditions using a palladium catalyst and a scavenger.
